Ammonium hippurate
Overview
Description
Ammonium hippurate is a chemical compound formed by the combination of ammonium and hippuric acid. Hippuric acid is an acyl glycine produced by the conjugation of benzoic acid and glycine. It is found as a normal component in urine as a metabolite of aromatic compounds from food. This compound is used therapeutically in the form of its salts and is an ingredient in FDA-approved drugs like Hiprex (methenamine hippurate tablets) which have antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium hippurate can be synthesized by reacting hippuric acid with ammonium hydroxide. The reaction typically involves dissolving hippuric acid in water and then adding ammonium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium hippurate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed to produce benzoic acid and glycine. .
Oxidation: this compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Major Products Formed
The major products formed from the hydrolysis of this compound are benzoic acid and glycine. Other reactions can produce different derivatives depending on the reagents and conditions used.
Scientific Research Applications
Ammonium hippurate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used in biochemical tests to differentiate microorganisms based on their ability to hydrolyze hippurate
Industry: this compound is used in the production of various pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of ammonium hippurate involves its hydrolysis to benzoic acid and glycine. In the case of methenamine hippurate, the methenamine component is hydrolyzed to formaldehyde in acidic urine, which has antibacterial activity by denaturing proteins and nucleic acids of bacteria . The hippuric acid component helps to keep the urine acidic, enhancing the antibacterial effect.
Comparison with Similar Compounds
Ammonium hippurate can be compared with other similar compounds such as methenamine mandelate and methenamine hippurate.
Methenamine mandelate: Similar to methenamine hippurate, it is used for the prevention of urinary tract infections.
Methenamine hippurate: This compound is the hippuric acid salt of methenamine and is used for similar therapeutic purposes as this compound.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its ability to undergo different chemical reactions and its therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
azane;2-benzamidoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.H3N/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWNIYFOFYPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
495-69-2 (Parent) | |
Record name | Ammonium hippurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90201261 | |
Record name | Ammonium hippurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Ammonium hippurate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
532-93-4 | |
Record name | Glycine, N-benzoyl-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium hippurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium hippurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium hippurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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